2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate
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Description
"2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate" is a compound that likely shares similar chemical and physical properties with related bromo- and chloro-benzyl compounds. Its significance lies in the potential applications in material science, organic synthesis, and possibly pharmaceuticals due to the functional groups it contains.
Synthesis Analysis
The synthesis of similar compounds involves reacting halogenated benzyl bromides with carboxylic acids or their derivatives in the presence of base catalysts in a solvent like DMF at room temperature. The reaction might involve a condensation step leading to the formation of the ester linkage and the introduction of the amino group through an amine source (Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure is likely characterized by X-ray diffraction and spectroscopic methods such as FT-IR, indicating specific bond formations and functional group attachments. The presence of bromo- and chloro- substituents impacts the electronic distribution and molecular geometry, influencing the compound's reactivity and interactions (Kumar et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)9-19-15(20)10-22-16(21)13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVPPLXZTWLVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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